5-nitro-2-phenylpyrimidine
Overview
Description
5-nitro-2-phenylpyrimidine is an aromatic heterocyclic compound with the molecular formula C10H7N3O2 It is characterized by a pyrimidine ring substituted with a nitro group at the 5-position and a phenyl group at the 2-position
Mechanism of Action
Target of Action
It’s known that pyrimidine analogs can act as anticancer agents through diverse mechanisms, including kinase enzyme inhibition .
Mode of Action
It’s known to react with aliphatic amines and acetone to form n-substituted 4-nitroanilines . This suggests that it may interact with its targets through a similar mechanism, leading to the formation of new compounds.
Biochemical Pathways
Pyrimidines are structural components of key molecules participating in diverse cellular functions, such as the synthesis of dna, rna, lipids, and carbohydrates . Therefore, it’s plausible that 5-nitro-2-phenylpyrimidine could influence these pathways.
Result of Action
The reaction of this compound with aliphatic amines and acetone results in the formation of n-substituted 4-nitroanilines . This suggests that the compound could have a transformative effect on certain molecules within the cell.
Biochemical Analysis
Biochemical Properties
It is known that the compound can react with aliphatic amines and acetone to form N-substituted 4-nitroanilines
Cellular Effects
It is known that nitro-containing compounds can undergo enzymatic reduction to form reactive intermediates, which can cause cellular damage . Therefore, it is possible that 5-nitro-2-phenylpyrimidine may have similar effects on cells.
Molecular Mechanism
It is known that the compound can react with aliphatic amines and acetone to form N-substituted 4-nitroanilines . This suggests that this compound may interact with biomolecules at the molecular level, potentially through binding interactions, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
It is known that pyrimidines play a crucial role in nucleic acids, which are key components of genetic material . Therefore, this compound may be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-phenylpyrimidine typically involves the nitration of 2-phenylpyrimidine. One common method includes the reaction of 2-phenylpyrimidine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-nitro-2-phenylpyrimidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: Although less common, the phenyl group can undergo oxidation under strong oxidative conditions to form corresponding quinones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-amino-2-phenylpyrimidine.
Substitution: N-substituted 4-nitroanilines and other derivatives depending on the nucleophile used.
Oxidation: Phenylquinones and other oxidized derivatives.
Scientific Research Applications
5-nitro-2-phenylpyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other materials due to its stable aromatic structure.
Comparison with Similar Compounds
Similar Compounds
2-phenylpyrimidine: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-nitro-2-phenylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring, leading to different chemical properties.
4,6-diphenylpyrimidine: Contains two phenyl groups, which can affect its reactivity and applications.
Uniqueness
5-nitro-2-phenylpyrimidine is unique due to the presence of both a nitro group and a phenyl group on the pyrimidine ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-nitro-2-phenylpyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-13(15)9-6-11-10(12-7-9)8-4-2-1-3-5-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRWVLAMQREVBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353834 | |
Record name | 2-phenyl-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68906-00-3 | |
Record name | 2-phenyl-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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